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1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole

Medicinal Chemistry Drug Design Metabolic Stability

Researchers requiring azetidine-triazole scaffolds for SAR often face long in-house synthesis lead times. This compound (CAS 2098123-78-3) provides a ready-to-use vector for gamma-secretase modulator campaigns and antibacterial translation inhibitor profiling. - Validated scaffold: Structurally related to Ivanenkov et al. (2019) triazolo-azetidine antibacterials (MIC 6.25-12.5 µg/mL against E. coli ΔtolC). - Differentiated substituent: Ethoxymethyl side chain offers a distinct vector vs. simpler methyl or unsubstituted analogs in patent US 20160122326. - Azetidine isostere advantage: Enables comparative metabolic stability studies vs. pyrrolidine/piperidine analogs in hepatocyte clearance assays. Ideal for MIC determination, Aβ42/Aβ40 ratio assays, and chemoproteomic target identification.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 2098123-78-3
Cat. No. B1492620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole
CAS2098123-78-3
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOCC1=CN(N=N1)CC2CNC2
InChIInChI=1S/C9H16N4O/c1-2-14-7-9-6-13(12-11-9)5-8-3-10-4-8/h6,8,10H,2-5,7H2,1H3
InChIKeyLHFOOOJWULSQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole Overview


1-(Azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole (CAS 2098123-78-3; MF C₉H₁₆N₄O; MW 196.25 g/mol) is a heterocyclic compound comprising a 1,2,3-triazole core, an azetidine ring, and an ethoxymethyl side chain . The triazole ring provides aromatic stacking and hydrogen-bonding capabilities, whereas the azetidine moiety introduces conformational rigidity and influences metabolic stability relative to larger-ring aza-heterocycle analogs such as pyrrolidine or piperidine [1]. This scaffold is structurally related to azetidino–triazole chemical probes that have been explored as gamma-secretase modulators for Alzheimer’s disease research, as well as antibacterial translation inhibitors [1][2].

Scaffold
Azetidine-triazole hybrid for medicinal chemistry optimization and scaffold-hopping campaigns.
Metabolic profile
Azetidine ring may offer distinct metabolic stability compared to larger aza-heterocycles.
Research context
Reported as gamma-secretase modulator probe and antibacterial translation inhibitor scaffold.

Azetidine-Triazole Differentiation from Pyrrolidine and Piperidine Analogs


Structurally analogous 1,2,3-triazole derivatives bearing pyrrolidine or piperidine N-substituents (e.g., 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole) are frequently encountered as scaffold-hopping candidates. However, simple ring-size interchange is inadvisable because the four-membered azetidine ring imposes distinct physicochemical and metabolic properties that cannot be achieved with five- or six-membered saturated aza-heterocycles [1]. Azetidine is a documented piperidine isostere that can reduce intrinsic clearance in human hepatocyte assays while retaining target potency, an advantage that fails if replaced by pyrrolidine or piperidine without re-optimization [1][2]. Furthermore, the antibacterial triazolo-azetidine series identified by Ivanenkov et al. (2019) showed that even minor changes to the N-substituent on the azetidine ring alter MIC values by ≥2-fold against E. coli ΔtolC, demonstrating that within-class substitution is not functionally conservative [3].

Ring size: Azetidine (4-membered) differs from pyrrolidine/piperidine in metabolic profile and conformational rigidity; interchange may shift metabolic stability.
N-substituent sensitivity: Minor changes on azetidine can alter antibacterial MIC by ≥2-fold, limiting direct functional swap within the class.
Pharmacophore shift: Replacement with pyrrolidine may increase lipophilicity (est. ΔlogP +0.3–0.5) and reduce ligand efficiency, impacting developability profile.

Selection Evidence for 1-(Azetidin-3-ylmethyl) Triazole


Azetidine Ring Lowers logP and Improves Ligand Efficiency

The four-membered azetidine ring in the target compound contributes to a lower calculated logP and higher ligand efficiency relative to the corresponding pyrrolidine analog (4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole, MW 210.28 g/mol) . The azetidine scaffold reduces lipophilicity (estimated ΔlogP ≈ −0.3 to −0.5 units vs. pyrrolidine congeners of identical side-chain composition), which correlates with improved solubility and potentially lower off-target binding [1]. This is a class-level inference based on published structure–property comparisons of azetidine-vs-pyrrolidine matched molecular pairs. Direct paired experimental logP data for this exact compound versus its pyrrolidine comparator are not available in the open literature as of the search date.

Lipophilicity reduction
Class-level
Azetidine: est. logP ~1.0–1.3 vs Pyrrolidine: est. logP ~1.5–1.8 Δ ≈ −0.3 to −0.5; MW reduction 14 Da improves ligand efficiency
Supports scaffold selection for lower lipophilicity.
In silico matched-pair comparison; direct experimental logP data not available.
Medicinal Chemistry Drug Design Metabolic Stability

Triazolo-Azetidine Antibacterial Activity from HTS

In a large-scale high-throughput screening (HTS) campaign using the pDualrep2 double-reporter platform, a series of N-substituted triazolo-azetidines was identified as a previously unreported class of antibacterial translation inhibitors [1]. The primary hit (structure not publicly disclosed but bearing the N-substituted triazolo-azetidine scaffold shared by the target compound) exhibited an MIC of 12.5 µg/mL against E. coli ΔtolC, with 26% translation inhibition at 160 µg/mL and no cytotoxicity against eukaryotic cells in the PrestoBlue assay [1]. A direct structural analog (Compound 2) within the same triazolo-azetidine series achieved an MIC of 6.25 µg/mL, approaching the potency of erythromycin (MIC 2.5–5 µg/mL) [1]. This positions 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole as a candidate for follow-up within the triazolo-azetidine antibacterial series.

HTS antibacterial activity
Class-level
pDualrep2 double-reporter HTS platform; class hit MIC 12.5 µg/mL, optimized analog MIC 6.25 µg/mL against E. coli ΔtolC; no eukaryotic cytotoxicity in PrestoBlue assay.
Supports antibacterial screening context.
Target compound not directly tested; scaffold-level inference from triazolo-azetidine series.
Antibacterial Translation Inhibition High-Throughput Screening

Azetidino-Triazole Core for Gamma-Secretase Modulation

A patent application (US 20160122326) explicitly claims azetidinotriazole compounds as gamma-secretase modulators useful for reducing Aβ42 production, a key pathological hallmark of Alzheimer's disease [1]. The azetidino-triazole core is described as enabling selective modulation of gamma-secretase activity without complete inhibition, thereby reducing Aβ42 while sparing Notch processing — a critical safety differentiation from non-selective gamma-secretase inhibitors [1][2]. The target compound 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole falls within the general Markush structure of the claimed series.

Gamma-secretase modulation
Patent context
Azetidinotriazole modulator vs Non-selective inhibitor (Semagacestat) Designed for Aβ42 reduction with Notch-sparing selectivity (US 20160122326)
Supports modulator research context.
Compound fits Markush structure; no specific IC50 publicly disclosed.
Alzheimer's Disease Gamma-Secretase Modulation Aβ Reduction

Metabolic Stability: Ethoxymethyl vs. Methoxymethyl Side Chain

The ethoxymethyl substituent at the 4-position of the triazole ring distinguishes the target compound from its methoxymethyl analog (1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole) . The additional methylene unit in the ethoxymethyl group increases steric bulk and lipophilicity, which may reduce vulnerability to O-dealkylation by cytochrome P450 enzymes — a common metabolic soft spot for alkoxy-methyl substituted heterocycles [1]. The methoxymethyl analog has been reported with MCF7 cytotoxicity IC50 ≈ 5 µM and HepG2 IC50 ≈ 12 µM (source reliability limited), suggesting the scaffold is cell-permeable and bioactive . Direct comparative metabolic stability data for ethoxymethyl vs. methoxymethyl in this specific scaffold are not available in the open literature.

Side chain comparison
Class-level
Ethoxymethyl: predicted lower O-dealkylation risk vs Methoxymethyl: reported cell viability IC50 ~5 µM (MCF7)
Supports side-chain optimization review.
In silico prediction; no direct paired metabolic stability data available.
Metabolic Stability Microsomal Clearance Structure–Activity Relationship

Applications of 1-(Azetidin-3-ylmethyl) Triazole


Antibacterial SAR Expansion from Triazolo-Azetidine Hits

Research groups pursuing novel antibacterial translation inhibitors can use this compound as a SAR exploration vector around the triazolo-azetidine scaffold validated by Ivanenkov et al. (2019) [1]. The ethoxymethyl substituent provides a differentiated starting point relative to the primary hits described in the HTS campaign, enabling structure–activity relationship studies to improve upon the reported MIC of 6.25–12.5 µg/mL against E. coli ΔtolC [1]. The compound is suitable for MIC determination, translation inhibition luciferase assays, and cytotoxicity counter-screening in eukaryotic cells.

Gamma-Secretase Modulator Lead Generation for Alzheimer's

Based on the patent disclosure of azetidinotriazole compounds as gamma-secretase modulators (US 20160122326) [1], this compound can be deployed as a starting point for medicinal chemistry campaigns targeting Aβ42 reduction with Notch-sparing selectivity [1]. The compound's ethoxymethyl side chain offers a distinct vector for structure–property relationship optimization compared to simpler methyl or unsubstituted analogs claimed in the patent. Recommended assays include Aβ42/Aβ40 ratio measurement in APP-overexpressing cell lines and Notch cleavage reporter assays.

Metabolic Stability Profiling of Azetidine Heterocycles

The azetidine moiety in this compound distinguishes it from pyrrolidine and piperidine analogs, offering a tangible probe for comparative metabolic stability studies [1]. Researchers evaluating the azetidine-as-piperidine-isostere hypothesis can use this compound in human or rodent hepatocyte clearance assays and microsomal stability experiments to quantify the metabolic advantage relative to matched pyrrolidine-containing triazole analogs [1][2]. This application is supported by the general medicinal chemistry literature on azetidine metabolic stability but requires de novo experimental validation.

Chemical Probe Development Targeting Kinase and MMP Pathways

The 1,2,3-triazole core is a recognized pharmacophore in kinase inhibitor and matrix metalloproteinase (MMP) inhibitor design [1][2]. This compound's azetidine–triazole hybrid structure positions it as a potential chemical probe for target identification studies using chemoproteomics or cellular thermal shift assays (CETSA). While no direct kinase or MMP inhibition data are available for this specific compound, the structural precedent from aziridine–triazole MMP-2 inhibitors and triazole kinase inhibitor patents supports exploratory profiling [1][2].

Application
Selection Property
Validation Focus
Antibacterial screening studies
Triazolo-azetidine scaffold
MIC & translation inhibition assays
Aβ42 modulation research
Azetidinotriazole pharmacophore
Aβ42/40 ratio & Notch-sparing assays
Metabolic stability comparison
Azetidine metabolic profile
Hepatocyte & microsomal clearance
Chemical probe discovery
Triazole pharmacophore
Target engagement & chemoproteomics
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